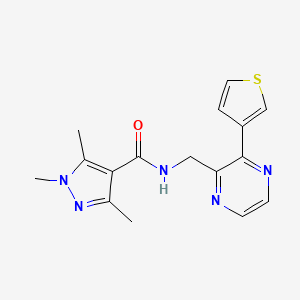

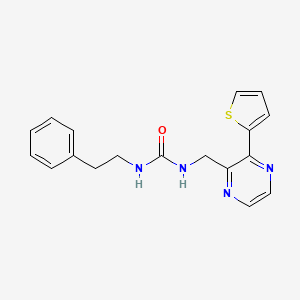

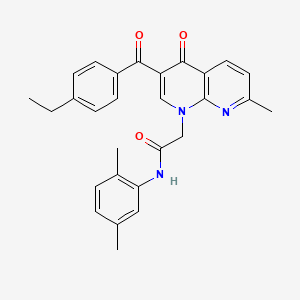

![molecular formula C13H21N3O4 B2379394 Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate CAS No. 2248325-31-5](/img/structure/B2379394.png)

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate, commonly referred to as TBA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Theoretical Studies

- Ugi Reaction Synthesis : Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate has been synthesized using an intermolecular Ugi reaction involving gabapentin, glyoxal, and isocyanide, producing novel derivatives. Theoretical studies suggest that electron-donating groups strengthen the intramolecular hydrogen bond, while electron-withdrawing groups weaken it (Amirani Poor et al., 2018).

Crystal Structure Analysis

- Mirror Symmetry and Conformation : The crystal structure of related compounds demonstrates mirror symmetry and specific conformational features, such as a chair conformation for the hexahydropyrimidine ring and spiro-skeleton attachment (Dong et al., 1999).

Biological Activity Studies

- Ligands for ORL1 Receptor : Derivatives of tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, displaying potential as full agonists in biochemical assays (Röver et al., 2000).

Synthesis Routes and Modifications

- Spirocyclic Amide Derivative Synthesis : A novel route for synthesizing new spirocyclic amide derivatives involving oxidative cleavage followed by amine coupling and deprotection has been developed (Srinivasan et al., 2012).

- Supramolecular Arrangements : Studies on the synthesis of derivatives, including tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate, reveal insights into their molecular structure and how substituents influence supramolecular arrangements (Graus et al., 2010).

Antiviral Evaluation

- Antiviral Activity : Some derivatives show strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold for developing new antiviral molecules (Apaydın et al., 2020).

Conformational Analysis

- Pseudopeptides Synthesis : Derivatives like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes have been synthesized and analyzed for their conformation, serving as constrained surrogates for dipeptides in peptide synthesis (Fernandez et al., 2002).

Novel Ultrasound-Assisted Synthesis

- Ultrasound-Assisted Synthesis : Novel urea derivatives have been synthesized using an ultrasound-assisted method, offering advantages like environmental friendliness, energy efficiency, short reaction time, and greater selectivity (Velupula et al., 2021).

Propiedades

IUPAC Name |

tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-12(2,3)20-9(17)8-16-10(18)13(15-11(16)19)4-6-14-7-5-13/h14H,4-8H2,1-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWDTYKWVXGDJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)C2(CCNCC2)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide](/img/structure/B2379314.png)

![N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide](/img/structure/B2379320.png)

![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

![Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2379325.png)

![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)